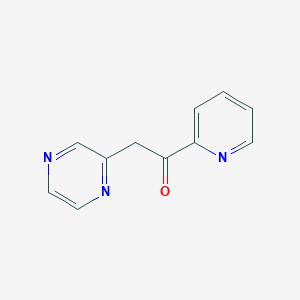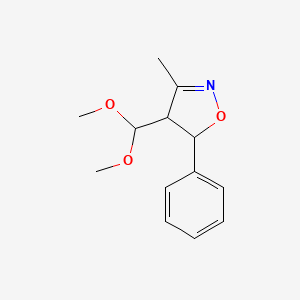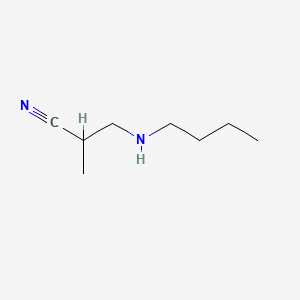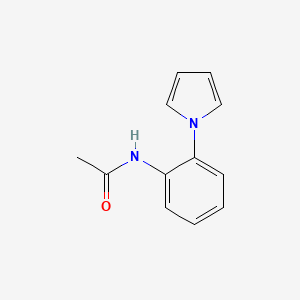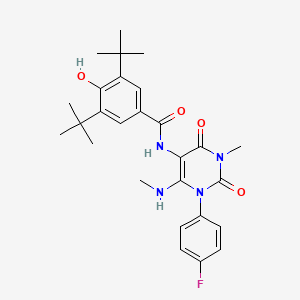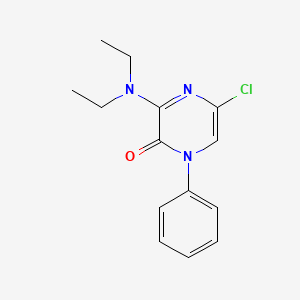
2(1H)-Pyrazinone, 5-chloro-3-(diethylamino)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(diethylamino)-1-phenylpyrazin-2(1H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by a pyrazinone core substituted with a chloro group, a diethylamino group, and a phenyl group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(diethylamino)-1-phenylpyrazin-2(1H)-one typically involves the reaction of 5-chloro-3-(diethylamino)-1-phenylpyrazin-2(1H)-one with appropriate reagents under controlled conditions. One common method involves the cyclization of 3-(diethylamino)-1-phenylpyrazin-2(1H)-one with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 5-Chloro-3-(diethylamino)-1-phenylpyrazin-2(1H)-one can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield. The use of automated systems also minimizes the risk of human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-3-(diethylamino)-1-phenylpyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazinone products.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Pyrazinone
Propriétés
Numéro CAS |
139706-32-4 |
|---|---|
Formule moléculaire |
C14H16ClN3O |
Poids moléculaire |
277.75 g/mol |
Nom IUPAC |
5-chloro-3-(diethylamino)-1-phenylpyrazin-2-one |
InChI |
InChI=1S/C14H16ClN3O/c1-3-17(4-2)13-14(19)18(10-12(15)16-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
Clé InChI |
SUUUXPIJNMVZJQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC(=CN(C1=O)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



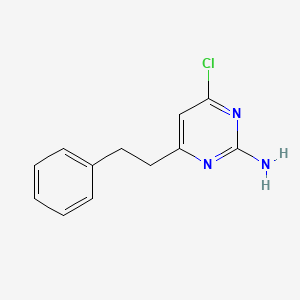
![(2Z)-N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}-1-methylpyrrolidin-2-imine](/img/structure/B12909432.png)
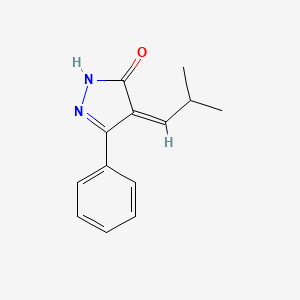
![5-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12909455.png)

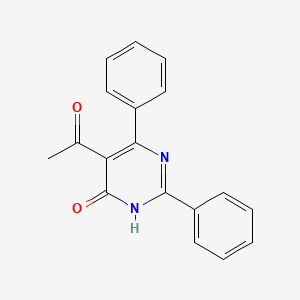
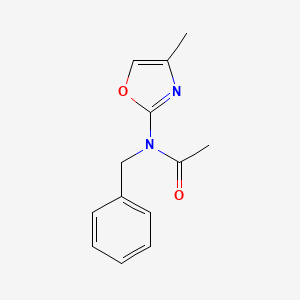
![3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909482.png)
